molecular formula C25H31N5O3 B2986397 N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide CAS No. 1251687-27-0

N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide

Cat. No. B2986397
M. Wt: 449.555
InChI Key: KNJUMADTJXZPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C25H31N5O3 and its molecular weight is 449.555. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound belongs to a class of novel pyrazole carboxamide derivatives, which have been synthesized and structurally characterized. These derivatives, containing a piperazine moiety, have been studied for their molecular structure through IR, 1H NMR, HRMS spectroscopy, and X-ray crystal analysis. Such compounds have potential applications in medicinal chemistry and materials science due to their unique structural properties (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).

Antimicrobial Applications

A series of compounds derived from similar structures have been synthesized and evaluated for their antimicrobial activities. These studies have shown that certain derivatives exhibit moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This indicates the potential use of these compounds in developing new antimicrobial agents (Rahul P. Jadhav, Hemant N. Raundal, Amar A. Patil, & Vivek D. Bobade, 2017).

Biofilm Inhibition and MurB Enzyme Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent bacterial biofilm inhibition, as well as inhibitory activities against the MurB enzyme. These compounds, synthesized using 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, have demonstrated effectiveness against various bacterial strains, including MRSA and VRE. This suggests their potential application in treating bacterial infections and in drug discovery focusing on biofilm formation and key bacterial enzymes (Ahmed E. M. Mekky & S. Sanad, 2020).

Synthesis of Polyamides

In the field of polymer science, derivatives of this compound have been used in the synthesis of polyamides. These polyamides, synthesized using different diamines including piperazine, have shown solubility in various solvents and potential for various industrial applications, owing to their unique molecular weights and structural properties (M. Hattori & M. Kinoshita, 1979).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-18-24(19(2)30(27-18)21-8-6-5-7-9-21)28-12-14-29(15-13-28)25(31)26-17-20-10-11-22(32-3)23(16-20)33-4/h5-11,16H,12-15,17H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJUMADTJXZPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazine-1-carboxamide

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